molecular formula C16H21F2N5 B10919552 N-cyclohexyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-cyclohexyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B10919552
M. Wt: 321.37 g/mol
InChI Key: IDMFMGQEHCYQAG-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl group, a difluoromethyl group, and a pyrazolyl-pyrimidinyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the difluoromethyl group and the cyclohexylamine moiety. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents. The pyrimidine ring is then constructed via cyclization reactions involving suitable precursors. The difluoromethyl group is introduced using difluoromethylation reagents, and finally, the cyclohexylamine is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s stability and binding affinity, while the pyrazolyl-pyrimidinyl moiety contributes to its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N-[4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
  • N-CYCLOHEXYL-N-[4-(METHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C16H21F2N5

Molecular Weight

321.37 g/mol

IUPAC Name

N-cyclohexyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H21F2N5/c1-10-12(9-23(2)22-10)13-8-14(15(17)18)21-16(20-13)19-11-6-4-3-5-7-11/h8-9,11,15H,3-7H2,1-2H3,(H,19,20,21)

InChI Key

IDMFMGQEHCYQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCCCC3)C(F)F)C

Origin of Product

United States

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